molecular formula C22H21ClN2O2S B4834678 N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide

N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide

Cat. No. B4834678
M. Wt: 412.9 g/mol
InChI Key: VHSXTPRJHARBKM-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide, also known as CTCE-9908, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In Alzheimer's disease research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to reduce beta-amyloid plaque accumulation in the brain and improve cognitive function in animal models. In diabetes research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method, which allows for large-scale production. One limitation of N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and specific inhibitors. Additionally, the development of more efficient synthesis methods may lead to increased availability and reduced cost of N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide, which may facilitate its use in scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of the disease. In diabetes research, N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(E)-[2-(2-methylpropoxy)phenyl]methylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-15(2)14-27-20-6-4-3-5-16(20)13-24-22-19(11-12-28-22)21(26)25-18-9-7-17(23)8-10-18/h3-13,15H,14H2,1-2H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSXTPRJHARBKM-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C=NC2=C(C=CS2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=CC=C1/C=N/C2=C(C=CS2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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